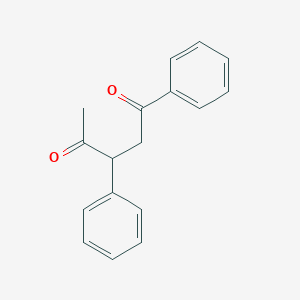










|
REACTION_CXSMILES
|
C[Si](C)(C)[C:3](=[O:5])[CH3:4].C1CCN2C(=NCCC2)CC1.[C:19]1([CH:25]=[CH:26][C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[O:28])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.CC(O)C>[Br-].C([N+]1C(C)=C(CCO)SC=1)C.C1COCC1>[C:29]1([C:27](=[O:28])[CH2:26][CH:25]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:3](=[O:5])[CH3:4])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
1.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C(C)=O)(C)C
|
|
Name
|
|
|
Quantity
|
0.18 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
|
Name
|
|
|
Quantity
|
833 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=CC(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
|
Name
|
|
|
Quantity
|
304 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(C)[N+]1=CSC(=C1C)CCO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled near rt
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was degassed
|
|
Type
|
CUSTOM
|
|
Details
|
reacted under nitrogen at 70° C
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction was concentrated on a rotary evaporator
|
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (25 mL) was added
|
|
Type
|
WASH
|
|
Details
|
this washed with H2O (3×3 mL) and satd NaCl (2×3 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic portion was dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through silica with an EtOAc
|
|
Type
|
WASH
|
|
Details
|
wash
|
|
Type
|
CUSTOM
|
|
Details
|
then purified by MPLC (40 g of silica using a 0→20% EtOAc in hexanes gradient)
|
|
Type
|
CUSTOM
|
|
Details
|
Pure product was obtained as a clear, colorless viscous liquid (980 mg; 97%)
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C(CC(C(C)=O)C1=CC=CC=C1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |